Methyl 11,14-Diepoxyeicosanoate
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Overview
Description
Methyl 11,14-Diepoxyeicosanoate, also known as cis,cis-11,14-Eicosadienoic acid diepoxide methyl ester, is a chemical compound with the molecular formula C21H38O4 and a molecular weight of 354.52 g/mol . This compound is characterized by the presence of two epoxide groups located at the 11th and 14th positions of the eicosanoate chain. It is commonly used as a qualitative standard in various analytical techniques, including gas chromatography and high-performance liquid chromatography .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 11,14-Diepoxyeicosanoate can be synthesized through the epoxidation of cis,cis-11,14-Eicosadienoic acid methyl ester. The epoxidation process typically involves the use of peracids, such as m-chloroperbenzoic acid, under controlled conditions to introduce the epoxide groups at the desired positions .
Industrial Production Methods: In industrial settings, the production of this compound involves the transesterification of epoxidized soybean oil (ESBO) with methanol. This process is followed by purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 11,14-Diepoxyeicosanoate undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be further oxidized to form diols.
Reduction: The compound can be reduced to yield the corresponding diol.
Substitution: The epoxide groups can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like ammonia or thiols are employed under mild conditions.
Major Products:
Oxidation: Formation of diols.
Reduction: Formation of diols.
Substitution: Formation of substituted eicosanoates.
Scientific Research Applications
Methyl 11,14-Diepoxyeicosanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 11,14-Diepoxyeicosanoate involves its interaction with various molecular targets and pathways. The epoxide groups in the compound can react with nucleophilic sites in biological molecules, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes and receptors involved in lipid metabolism and signaling pathways .
Comparison with Similar Compounds
Methyl 11,14-Eicosadienoate: This compound lacks the epoxide groups and is used as a precursor for the synthesis of Methyl 11,14-Diepoxyeicosanoate.
cis-11,14-Eicosadienoic acid methyl ester: Another related compound that serves as a precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to the presence of two epoxide groups, which confer distinct chemical reactivity and biological activity compared to its non-epoxidized counterparts .
Properties
Molecular Formula |
C21H38O4 |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
methyl 10-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]decanoate |
InChI |
InChI=1S/C21H38O4/c1-3-4-10-13-17-19(24-17)16-20-18(25-20)14-11-8-6-5-7-9-12-15-21(22)23-2/h17-20H,3-16H2,1-2H3 |
InChI Key |
RYSWSVUNOVFICZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C(O1)CC2C(O2)CCCCCCCCCC(=O)OC |
Origin of Product |
United States |
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